molecular formula C14H20N2O3 B171242 tert-Butyl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate CAS No. 1224514-70-8

tert-Butyl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate

Cat. No.: B171242
CAS No.: 1224514-70-8
M. Wt: 264.32 g/mol
InChI Key: YDBUDAIEOISMCW-UHFFFAOYSA-N
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Description

“tert-Butyl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C14H20N2O3 . It is a derivative of pyrrolidine, a five-membered ring with a nitrogen atom .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques such as 1H NMR, 13C NMR, MS, and FT-IR . Single crystals of the compound can be evaluated using X-ray diffraction (XRD), and the molecular structure can be optimized using density functional theory (DFT) at the B3LYP/6-311+G (2d, p) level .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 264.32 g/mol . The compound is a solid at room temperature .

Scientific Research Applications

Overview of tert-Butanesulfinamide in Synthesis

Chiral sulfinamides, particularly enantiopure tert-butanesulfinamide, have emerged as gold standards in the stereoselective synthesis of amines and their derivatives over the past two decades. They offer a versatile approach to asymmetric N-heterocycle synthesis, providing access to a variety of structurally diverse compounds such as piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are significant due to their presence in many natural products and therapeutically relevant molecules. The review by Philip et al. (2020) covers literature from 2010 to 2020, focusing on tert-butanesulfinamide-mediated synthesis via sulfinimines, underscoring its importance in the creation of biologically active compounds and potential drugs (Philip, Radhika, Saranya, & Anilkumar, 2020).

Influence of Metals on Biological Ligands

The study of metals' influence on the electronic system of biologically important molecules, including 3-pyridine carboxylic acids, reveals insights into how metals can perturb and stabilize the electronic systems of ligands. This understanding is crucial for comprehending the interactions between compounds and their biological targets, such as cell receptors or essential cell components. Lewandowski, Kalinowska, and Lewandowska (2005) provided a comprehensive review on this topic, suggesting ways in which metals affect the stability and reactivity of ligands, thereby impacting their biological activity (Lewandowski, Kalinowska, & Lewandowska, 2005).

Pyrrolidine in Drug Discovery

Pyrrolidine and its derivatives are extensively used in medicinal chemistry to develop treatments for various diseases. The pyrrolidine ring, owing to its sp3-hybridization, contributes significantly to the stereochemistry and three-dimensional coverage of molecules, enhancing their biological activity. Li Petri et al. (2021) reviewed bioactive molecules featuring the pyrrolidine ring, discussing their synthetic strategies, structure-activity relationships, and biological profiles. This work highlights the role of pyrrolidine in designing new compounds with diverse biological activities (Li Petri, Raimondi, Spanò, Holl, Barraja, & Montalbano, 2021).

Role of Proline and Pyrroline-5-carboxylate in Plant Defense

The metabolism of proline and pyrroline-5-carboxylate (P5C) plays a critical role in plant defense mechanisms against pathogens. Qamar, Mysore, and Senthil-Kumar (2015) reviewed the regulation of P5C levels in plants, especially during pathogen infection and abiotic stress. They explored how P5C synthesis and its metabolism contribute to resistance against invading pathogens, highlighting the importance of this pathway in developing disease-resistant plant varieties (Qamar, Mysore, & Senthil-Kumar, 2015).

Properties

IUPAC Name

tert-butyl 3-pyridin-2-yloxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16-9-7-11(10-16)18-12-6-4-5-8-15-12/h4-6,8,11H,7,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBUDAIEOISMCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30647927
Record name tert-Butyl 3-[(pyridin-2-yl)oxy]pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1224514-70-8
Record name tert-Butyl 3-[(pyridin-2-yl)oxy]pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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